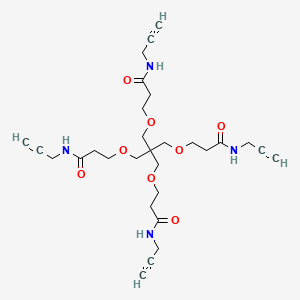

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane

Description

BenchChem offers high-quality Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H40N4O8 |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

3-[3-[3-oxo-3-(prop-2-ynylamino)propoxy]-2,2-bis[[3-oxo-3-(prop-2-ynylamino)propoxy]methyl]propoxy]-N-prop-2-ynylpropanamide |

InChI |

InChI=1S/C29H40N4O8/c1-5-13-30-25(34)9-17-38-21-29(22-39-18-10-26(35)31-14-6-2,23-40-19-11-27(36)32-15-7-3)24-41-20-12-28(37)33-16-8-4/h1-4H,9-24H2,(H,30,34)(H,31,35)(H,32,36)(H,33,37) |

InChI Key |

YTOQVDKPTKWZCG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CCOCC(COCCC(=O)NCC#C)(COCCC(=O)NCC#C)COCCC(=O)NCC#C |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis protocol for Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane"

An In-Depth Technical Guide to the Synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, a tetravalent, alkyne-functionalized molecular scaffold. This molecule is of significant interest to researchers in drug development and materials science due to its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "Click Chemistry".[1][2] The symmetrical, four-armed structure allows for the multivalent presentation of azide-containing biomolecules, nanoparticles, or polymers, making it an invaluable tool for creating complex molecular conjugates. This document elucidates the synthetic strategy, provides a detailed step-by-step experimental protocol with justifications for methodological choices, and outlines the necessary purification and characterization steps.

Introduction and Synthetic Strategy

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane possesses a central quaternary carbon atom derived from pentaerythritol, from which four identical arms extend. Each arm consists of a 3-methoxypropanamide linker terminating in a reactive propargyl (prop-2-ynyl) group. The core of this synthesis lies in a robust and well-established amide bond formation reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into its constituent precursors. The key disconnection is at the four amide bonds, revealing a tetra-carboxylic acid core and four equivalents of propargylamine. The tetra-acid itself can be envisioned as originating from the versatile and inexpensive starting material, pentaerythritol, through a base-catalyzed Michael addition with an acrylic acid precursor.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a straightforward two-part synthetic plan:

-

Synthesis of the Tetra-acid Core: Construction of the pentaerythritol tetra(3-propanoic acid) intermediate.

-

Amide Coupling: Formation of the final product by coupling the tetra-acid with propargylamine.

Part I: Synthesis of the Tetra-Carboxylic Acid Core

The tetra-acid core, pentaerythritol tetra(3-propanoic acid), is synthesized via a two-step process starting from pentaerythritol. The first step is a cyanoethylation reaction, a specific type of Michael addition, followed by the hydrolysis of the resulting nitrile groups.

Step 1: Cyanoethylation of Pentaerythritol

Pentaerythritol is reacted with four equivalents of acrylonitrile in the presence of a base catalyst. The base deprotonates the hydroxyl groups of pentaerythritol, forming alkoxides that act as nucleophiles, attacking the β-carbon of acrylonitrile.

Step 2: Hydrolysis of the Tetranitrile

The resulting tetranitrile intermediate is then subjected to harsh hydrolytic conditions (typically strong acid or base) to convert the four nitrile groups into carboxylic acids, yielding the desired tetra-acid core.

Part II: Synthesis of the Target Molecule via Amide Coupling

The final and most critical step is the formation of four amide bonds between the tetra-carboxylic acid core and propargylamine. For this transformation, a carbodiimide-mediated coupling strategy is employed, specifically using dicyclohexylcarbodiimide (DCC) in conjunction with 1-hydroxybenzotriazole (HOBt).

Principle and Rationale of DCC/HOBt Coupling

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient as the amine's basicity deprotonates the carboxylic acid, forming a non-reactive carboxylate salt.[3] Coupling agents are required to activate the carboxylic acid.

-

DCC (Dicyclohexylcarbodiimide): DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate effectively has a good leaving group, which can then be displaced by the amine nucleophile to form the amide bond.[3][4]

-

HOBt (1-Hydroxybenzotriazole): While the O-acylisourea is reactive, it is also unstable and can rearrange into an unreactive N-acylurea byproduct. HOBt is added as an activator or additive to intercept the O-acylisourea, forming a more stable HOBt-ester intermediate.[4][5][6] This active ester reacts cleanly with the amine to yield the desired amide, significantly enhancing reaction efficiency and minimizing side-product formation.[7]

The primary byproduct of the DCC-mediated reaction is dicyclohexylurea (DCU), which is conveniently insoluble in most common organic solvents and can be easily removed by filtration.[4][5]

Caption: Role of DCC and HOBt in amide bond formation.

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| Pentaerythritol tetra(3-propanoic acid) | C₁₇H₂₈O₁₂ | 424.40 | N/A | Synthesized in Part I |

| Propargylamine | C₃H₅N | 55.08 | 107-11-9 | Corrosive, flammable liquid |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 | Potent sensitizer, toxic |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | 2592-95-2 | Explosive potential when dry |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Use dry solvent |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Alternative dry solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction/chromatography |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |

| Equipment | ||||

| Round-bottom flasks | Flame-dried | |||

| Magnetic stirrer and stir bars | ||||

| Ice bath | ||||

| Septa and needles | For inert atmosphere | |||

| Filtration apparatus (Büchner funnel) | ||||

| Rotary evaporator | ||||

| Glass column for chromatography | ||||

| TLC plates (silica gel) |

Detailed Experimental Protocol

Safety Note: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DCC is a potent allergen and moisture-sensitive. Propargylamine is toxic and flammable.

-

Reaction Setup:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentaerythritol tetra(3-propanoic acid) (1.0 eq, e.g., 4.24 g, 10 mmol).

-

Add 1-Hydroxybenzotriazole (HOBt) (4.4 eq, 5.95 g, 44 mmol).

-

Dissolve the solids in anhydrous Dichloromethane (DCM) (100 mL). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.

-

Add propargylamine (4.4 eq, 2.42 g, 44 mmol) to the solution via syringe.

-

-

Coupling Reaction:

-

Cool the flask to 0 °C using an ice-water bath.

-

In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (4.4 eq, 9.08 g, 44 mmol) in a minimal amount of anhydrous DCM (e.g., 20 mL).

-

Add the DCC solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (DCU) should become visible during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be 50-70% ethyl acetate in hexanes. The consumption of the starting tetra-acid should be observed.

-

Work-up and Purification

-

Removal of DCU:

-

Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of dicyclohexylurea (DCU).

-

Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

-

Aqueous Work-up:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). This removes unreacted amine, excess HOBt, and residual acids/bases.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with a lower polarity solvent mixture (e.g., 30% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 70% ethyl acetate in hexanes), is typically effective for separating the product from any remaining impurities.

-

Collect the fractions containing the pure product (identified by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane as a pure solid or viscous oil.

-

Caption: Step-by-step experimental workflow diagram.

Characterization

The identity and purity of the final product, Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the alkyne protons, methylene groups, and the central quaternary carbon environment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which corresponds to the chemical formula C₂₉H₄₀N₄O₈ (Exact Mass: 572.2846).[1]

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the N-H and C=O stretches of the amide groups, as well as the ≡C-H and C≡C stretches of the terminal alkyne groups.

Conclusion

This guide details a reliable and reproducible synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane. The protocol leverages a well-understood cyanoethylation/hydrolysis sequence to build the molecular core, followed by a highly efficient DCC/HOBt-mediated amide coupling. The resulting tetra-alkyne functionalized scaffold is a high-value building block for constructing complex, multivalent systems for applications ranging from targeted drug delivery to advanced materials. Adherence to the described procedures, particularly regarding anhydrous conditions and purification steps, is critical for achieving high purity and yield.

References

- Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane | CAS - MedKoo Biosciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiauq1VVL1pR16a48Mo-Uj0tG0wHVzP2ygo5LYOwfXWn8D7TPP44atdN3ffvPxarsH7RfEjdVMmhyBm7bh801iCNc_NtEfckJZuqAEhYyIxls068MJ8EVOvVU86R_qJes=]

- Acid-Amine Coupling using DCC - Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9UzIhR6l2TWXhpuyF6gpUO4rqtP1DX3T7jArwl4INoo4xlzsSIjoBdqLT2TD03kHNUP0xHosvIuqn0lEzC9ml2dWXGirq-ngh1s8I2ozx4_VKJKZvhndZEcUWpyWJYY6qb8hdwl4T_jHrgtTmHmVJKd7fZSmhWA==]

- Coupling Reagents - Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMg1iIZ7M8RijzS6anBAS5EcSEJItPTIeiko2z5b1p_x7ZcQC4VBx0KerRzWSdNoxHxPwJt2ordVD1Uh4poQK3Lq1UhvnhCMCfYmcdJEyZSjbHQQKlkLXJMhNUczMkhsdpxuA9UhSQlmcOwReO55pEr8ViBtuDzmNF0FTQkvQ3dIn7yCb-VCnqtY8IXd0=]

- Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane | BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeKCvdo2VQo1pAf5gsG6PRtKw0GGAkYB3CKr1QvVr4mlxCS937hkuVnsAXJYQzgTDB7lz803XbacxBaB7LN88uASsJXj0c4LNDT1s3IV3iujXV7xl7JqfoiBE0Z6ooSONV0Q==]

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJXGbINHZuxDylHgrmEN5ANu3u0T5j3fkz2ucvFT1JDlBiS3PeHAcft4fA4SOOZyIcyGGfjRbWZCNnvUGNxfKW1dzjcwAboZ-fmJVYeAZSdGAq_s9QLS-hE6AXUwz91rDNAgiEpPgn-QWtv7Y=]

- HOBt and DCC in the synthesis of peptides - Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFEk1U3PqmaBToOLJ-DFv5oMjZbh3P0H7esmcU9EtJ6jqYqUtvVzv4dyamLylTxLtE-c7O7xQZhOGcb6s6jJ4x2mnVJ8SFIFhxsiPEDd_ePEDpm4yQgDDMhuFY8rIhwfOF08F1JnUZlaoYQ7A_M1Zg8clkb2bkbwzIuNG7ApOOzMH5_TsLQAVsne-797kdAfOPUSBQ9QyDL9w=]

- Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane - Precise PEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhaHHd4ICkhD8XwO8frNsns7rzAJo4WZP3S9ouf2NtkWpa11KL3LPYwLyb56Jah3XlGZ15SneS8Xxmmh2hI7wjoD1BZGj-UGFJbUR4wqxDxtHhRsx2QUSXiU3aFLWh-j64e8NeHcf2hSC-Ix4s7hSVCvRGukqWJzWgidjuJFMR2jrVpk44bkgM0bhzxqjS4g==]

- Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane - Precise PEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLFmMEqo_kB_7Fug0mL6lUqBOgcpc-e3shHqy790aZoAp1dN3yWcihDUSqYrrOrrzNbgZ0en7mqrW4QAj2WysAtxmUTABKvtf2iCXcxtph-ENhh4zuseh2yhOcW0vfzELwSrJvILiKXUnSxXDOeTj2HvOb_6CPt30Y8rO9THjNJS4haGuEMd9TwuY=]

- Conversion of Carboxylic acids to amides using DCC as an activating agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Dq3aHxrLLpMoHJJ-StAHlf_7Y1CHK588bS6n1-9JcZqAtOy9v6JsRAOgo9nBIiDUyYPGqkH6zBtwfwi6_GHrjbwLHOE0iqnG1rivKcz5PFDd0MRdUbhImtbvnewjdbx8LbLQRlvDBXD6dYlmibWM4N1NvAMHGINS0y6IMkVl-y-YblzMz6gVM_QnQ-BCcAd59TTOz4Yh81ZdyWwakqWJqQaH6r-fejOkhAiydchat5mPIszhURZCCDIJX9SOSyZ4CYcuBj98kf5nuDWGNvJmX3DXbFC52eZEU849plSfav2_pCZvXlofntvyLYXVpsExzIs28b4Ci593RT4yu8dsg8_QX_Z_1r7HQPQkyN2KI9Nizvk6rzhW]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane | BroadPharm [broadpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. peptide.com [peptide.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, a novel tetra-functionalized molecule with significant potential in materials science and drug development. This document details the molecular structure, predicted properties based on functional group analysis, and a complete suite of experimental protocols for its empirical characterization. Key properties discussed include solubility, lipophilicity (LogP), and thermal stability. The guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior for application in areas such as "click" chemistry and the development of complex molecular scaffolds.

Introduction: A Molecule Designed for Connectivity

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is a unique, synthetically derived small molecule built upon a central tetrahedral methane core.[1][2][3] This core is symmetrically functionalized with four identical arms, each consisting of a 3-methoxy-N-(prop-2-ynyl)propanamide group. The defining feature of this molecule is the presence of four terminal alkyne (propargyl) groups, making it an ideal scaffold for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[4][5][6][7] This reaction allows for the efficient and specific covalent linking of the scaffold to molecules containing azide functionalities.[4][6][7]

The molecular structure, identified by CAS number 2639395-47-2, consists of the formula C29H40N4O8 and has a molecular weight of 572.7 g/mol .[8][9] Its design suggests applications in creating complex, three-dimensional structures, such as dendrimers, functionalized polymers, and targeted drug-delivery systems.[1] Understanding its fundamental physicochemical properties is paramount to unlocking its full potential in these advanced applications.

Predicted Physicochemical Properties: A Theoretical Assessment

Prior to empirical analysis, the properties of a novel compound can be predicted by examining its constituent functional groups. The structure of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane contains several key moieties that influence its behavior:

-

Amide Linkages: These groups can participate in hydrogen bonding, potentially influencing melting point and solubility in polar solvents.

-

Methoxy (Ether) Groups: The ether linkages increase the polarity of the molecule and may contribute to its solubility in a range of solvents.

-

Terminal Alkynes (Propargyl Groups): These are the primary reactive sites for click chemistry.[5][6] They are relatively non-polar.

-

Tetrahedral Methane Core: Provides a rigid, three-dimensional structure.

Based on this analysis, a set of predicted properties can be established, which serves as a baseline for experimental verification.

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Low to Moderate | The presence of polar amide and ether groups is offset by the large, non-polar hydrocarbon backbone. |

| Organic Solvent Solubility | High | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| Lipophilicity (LogP) | Positive Value | The significant hydrocarbon content suggests the molecule will preferentially partition into an organic phase over an aqueous phase. |

| Thermal Stability | Moderately High | The stable tetrahedral core and amide bonds suggest good thermal stability, though the terminal alkynes may be reactive at very high temperatures. |

| Chemical Stability | Stable under neutral conditions. The amide bonds may be susceptible to hydrolysis under strong acidic or basic conditions. The propargyl groups can undergo isomerization in the presence of a strong base.[10] |

Experimental Characterization & Protocols

To validate the predicted properties, a series of standardized experimental procedures are required. This section details the methodologies for determining the key physicochemical parameters of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane.

Solubility Determination

Solubility is a critical parameter that dictates how a compound can be formulated for biological assays or material science applications.[11] It is typically determined in a range of solvents relevant to its intended use.[12]

This method is considered the gold standard for determining thermodynamic solubility.[13]

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.[12]

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Diagram: Workflow for Solubility Determination

Caption: Experimental workflow for determining compound solubility.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[15][16] A positive LogP value indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment.[15]

This method offers a faster alternative to the traditional shake-flask method and correlates the compound's retention time on a reverse-phase HPLC column with known LogP standards.[15]

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile).

-

Calibration: Inject a series of standard compounds with well-documented LogP values to create a calibration curve of retention time versus LogP.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.

-

Calculation: Record the retention time of the test compound and use the calibration curve to determine its LogP value.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature.[17][18] It provides critical information about a material's thermal stability and decomposition profile.[17][19]

-

Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.[20]

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[21]

-

Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.[20][21]

-

Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[21]

Diagram: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Applications and Future Directions

The unique structure of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, featuring four terminal alkyne groups on a rigid tetrahedral core, makes it a highly valuable building block in several advanced scientific fields.

-

Drug Development: The scaffold can be used to synthesize multivalent drug conjugates. By attaching four copies of a targeting ligand or therapeutic agent via click chemistry, researchers can enhance binding affinity (avidity) to cellular targets or increase the localized concentration of a drug.[22]

-

Materials Science: This molecule is an excellent cross-linking agent. It can be used to form highly ordered, three-dimensional covalent organic frameworks (COFs) or functionalized polymers with precisely controlled architectures.[1][2]

-

Bioconjugation: The propargyl groups can be readily clicked onto azide-modified biomolecules, such as proteins or nucleic acids, for applications in diagnostics and bio-imaging.[22]

Future research will likely focus on synthesizing derivatives of this core structure, potentially by incorporating different linkers to modulate solubility and spacing, to further expand its utility in these cutting-edge applications.

Conclusion

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is a purpose-built molecule designed for modularity and high-efficiency coupling reactions. Its physicochemical properties, characterized by moderate polarity, good solubility in organic solvents, and robust thermal stability, make it a practical and versatile tool for chemists. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to validate and utilize this compound, paving the way for innovations in targeted therapeutics, advanced materials, and complex biological probes.

References

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- ACD/Labs. LogP—Making Sense of the Value.

- Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds.

- Computational Chemistry. Compound solubility measurements for early drug discovery. (2022-05-31).

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).

- NIH. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023-02-23).

- Wikipedia. Thermogravimetric analysis.

- ResearchGate. Substructure and whole molecule approaches for calculating log P. (2025-08-10).

- ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24).

- TCA Lab / Alfa Chemistry. Thermo Gravimetric Analysis (TGA).

- Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application.

- ResearchGate. Modular design and synthesis of multi‐functionalized tetraphenylmethane...

- BroadPharm. Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane.

- ResearchGate. Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer.

- Precise PEG. Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane.

- Wikipedia. Click chemistry.

- Torontech. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025-12-16).

- Precise PEG. Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane.

- ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. (2025-08-06).

- MedKoo Biosciences. Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane.

- YouTube. Back to Basics: Thermogravimetric Analysis (TGA). (2020-09-16).

- Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane.

- Click Chemistry Azide-Alkyne Cycloaddition.

- ResearchGate. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. (2025-08-06).

- ResearchGate. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. (2025-12-27).

- NIH. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. precisepeg.com [precisepeg.com]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 19. mt.com [mt.com]

- 20. torontech.com [torontech.com]

- 21. youtube.com [youtube.com]

- 22. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, MS) for Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane"

An In-depth Technical Guide to the Spectroscopic Elucidation of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel compound Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane. As this molecule is not found in existing chemical literature, this document serves as a foundational guide for researchers who may synthesize or encounter this compound. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed rationale for the expected spectral features based on the molecule's structure. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of structural elucidation using modern spectroscopic techniques.

Introduction: The Challenge of a Novel Structure

The compound "Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane" presents a unique structural challenge. It features a central quaternary carbon atom bonded to four identical, sterically demanding substituents. Each substituent contains multiple functional groups: an amide, an ether, and a terminal alkyne. The elucidation of such a complex structure relies on the synergistic application of multiple spectroscopic techniques. This guide will walk through the predicted data from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS), providing a roadmap for its unambiguous identification.

The proposed structure is a central carbon atom bonded to the nitrogen atoms of four 3-methoxy-N-(prop-2-ynyl)propanamide groups.

Figure 1. Proposed structure of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the symmetry of the target molecule, the NMR spectra are expected to be simpler than what the molecular formula might suggest.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the compound's solubility.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations, which is crucial for connecting the different fragments of the molecule.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The symmetry of the molecule means that all four substituents are chemically equivalent. Therefore, we expect to see only one set of signals for the protons of one substituent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.2 | s | 8H | N-CH₂ -C≡CH | Protons adjacent to a nitrogen and an alkyne group. |

| ~ 3.7 | t | 8H | O-CH₂ -CH₂ | Protons on a carbon adjacent to an oxygen atom. |

| ~ 3.4 | s | 12H | O-CH₃ | Protons of the methoxy group. |

| ~ 2.8 | t | 8H | C(=O)-CH₂ -CH₂ | Protons alpha to a carbonyl group. |

| ~ 2.2 | t | 4H | C≡C-H | Terminal alkyne proton, shows a small coupling to the CH₂ group. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

Similar to the ¹H NMR, the ¹³C NMR spectrum will show a reduced number of signals due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172 | C =O | Amide carbonyl carbon. |

| ~ 79 | -C ≡CH | Quaternary alkyne carbon. |

| ~ 72 | -C≡C H | Terminal alkyne carbon. |

| ~ 68 | O-CH₂ -CH₂ | Carbon adjacent to the ether oxygen. |

| ~ 59 | O-CH₃ | Methoxy carbon. |

| ~ 50 | Central C | Highly deshielded quaternary carbon bonded to four nitrogens. |

| ~ 36 | N-CH₂ -C≡CH | Carbon adjacent to the amide nitrogen and the alkyne. |

| ~ 34 | C(=O)-CH₂ -CH₂ | Carbon alpha to the carbonyl group. |

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). Acquire 16-32 scans for a good signal-to-noise ratio.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3300 | Strong, sharp | ≡C-H | C-H stretch |

| ~ 2950-2850 | Medium | C-H (alkane) | C-H stretch |

| ~ 2120 | Weak, sharp | C≡C | C≡C stretch |

| ~ 1680 | Strong | C=O (amide) | C=O stretch |

| ~ 1100 | Strong | C-O (ether) | C-O stretch |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

The expected molecular ion will be [M+H]⁺ or [M+Na]⁺.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

Predicted High-Resolution Mass Spectrum

-

Molecular Formula: C₃₇H₄₈N₄O₈

-

Exact Mass: 692.3472 g/mol

-

Predicted [M+H]⁺: 693.3550

-

Predicted [M+Na]⁺: 715.3369

Predicted Fragmentation Pattern

A plausible fragmentation pathway would involve the cleavage of the C-N bond between the central carbon and one of the amide nitrogens. This would result in a fragment corresponding to the protonated substituent and a cation of the remaining three substituents attached to the central carbon.

Figure 2. A simplified, predicted fragmentation pathway for the parent ion.

Workflow for Spectroscopic Elucidation

The overall workflow for the structural elucidation of this novel compound is a multi-step, iterative process.

Figure 3. Workflow for the synthesis and structural elucidation of a novel compound.

Conclusion

The structural elucidation of a novel, complex molecule such as Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is a systematic process that relies on the predictive power of modern spectroscopic techniques. This guide has provided a comprehensive overview of the expected NMR, IR, and MS data, along with the experimental protocols required to obtain them. By comparing experimentally acquired data with these predictions, researchers can confidently confirm the structure of this and other similarly complex molecules.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Reich, H. J. (n.d.). Structure Elucidation by NMR. University of Wisconsin. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane in Common Laboratory Solvents

Abstract

The determination of a compound's solubility is a critical early-stage gatekeeper in the pipeline of drug discovery and development.[1] This parameter significantly influences bioavailability, formulation, and ultimately, the therapeutic efficacy of a potential drug candidate.[2][3] This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for determining the solubility of a novel tetra-alkyne functionalized methane derivative, Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the solubility of this and other novel chemical entities in a range of common laboratory solvents.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's success.[3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[3][4] This can lead to low and variable bioavailability, hindering a compound's ability to reach its target in effective concentrations.[4]

Understanding the solubility of a compound like Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is therefore not merely an academic exercise. It is a crucial step in its evaluation as a potential scaffold in medicinal chemistry, for instance, in the construction of antibody-drug conjugates or other complex biomolecules via "click chemistry" with its four propargyl groups.[5] The solubility profile across a spectrum of solvents will dictate its handling, formulation, and its behavior in biological systems.

This guide will delve into the theoretical considerations for predicting the solubility of our target molecule and provide a detailed, field-proven experimental protocol for its empirical determination.

Molecular Structure and Predicted Solubility Profile

Chemical Name: Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane Molecular Formula: C29H40N4O8 Molecular Weight: 572.65 g/mol CAS Number: 2639395-47-2

The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. An analysis of the structure of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane reveals a molecule of intermediate polarity.

-

Polar Features: The molecule possesses eight ether linkages and four amide groups, which can act as hydrogen bond acceptors and, in the case of the amide N-H, a hydrogen bond donor. These functional groups will contribute to its solubility in polar solvents.

-

Non-Polar Features: The molecule has a significant hydrocarbon backbone, including the central quaternary carbon and the propylene linkers. The four terminal alkyne groups also contribute to its non-polar character.

Based on this structure, we can hypothesize the following:

-

High solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.

-

Moderate solubility may be observed in alcohols like ethanol and methanol, where hydrogen bonding interactions can occur.

-

Limited solubility is anticipated in water due to the substantial non-polar hydrocarbon content. A related compound with a hydrophilic PEG linker is noted to have increased water solubility, suggesting the parent compound's aqueous solubility is likely low.[7]

-

Poor solubility is expected in non-polar solvents such as hexane and toluene, as the polar amide and ether groups will hinder dissolution.

The following diagram illustrates the chemical structure of the target compound.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane | BroadPharm [broadpharm.com]

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane: A Tetra-functional Crosslinker for Advanced Biomaterial Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of materials science and biology has created a demand for molecular tools that offer precision, versatility, and biocompatibility. Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane emerges as a pivotal crosslinking agent designed to meet these needs. Structurally, it is a tetra-functional molecule featuring a central methane core, from which four identical arms extend.[1] Each arm terminates in a propargyl (prop-2-ynyl) group, a reactive moiety essential for bioorthogonal "click chemistry" reactions.[1][2] This guide details the fundamental properties, synthesis, and characterization of this molecule and explores its profound potential in creating advanced biomaterials. We provide field-proven insights into its application for hydrogel formation, tissue engineering scaffolds, and drug delivery systems, complete with detailed experimental protocols and characterization methodologies. This document serves as a comprehensive resource for researchers aiming to leverage the power of click chemistry for the next generation of biomaterials.

Introduction: The Need for Precision in Biomaterial Design

The design of biomaterials has evolved from using inert substances to creating bioactive matrices that intelligently interact with biological systems.[3] Hydrogels, with their high water content and tunable mechanical properties, are particularly valuable as they mimic the native extracellular matrix (ECM).[3] The formation of stable and functional hydrogels relies on the crosslinking of polymer chains.[3][4] Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is a crosslinker engineered for this purpose, offering a geometrically defined, tetra-functional core that can create highly organized and reproducible three-dimensional networks.

The key to its utility lies in the four terminal alkyne groups. These groups are tailored for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of click chemistry.[5][6] Click chemistry is renowned for its high efficiency, specificity, mild reaction conditions, and bioorthogonality, meaning the reaction proceeds without interfering with native biological processes.[7][8][9] These features make Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane an ideal candidate for in situ hydrogel formation, allowing for the encapsulation of cells and therapeutic molecules in a minimally invasive manner.[9]

This guide will explore the synthesis, characterization, and core applications of this molecule, providing a scientific and practical framework for its integration into advanced biomaterial and drug development workflows.

Physicochemical Properties and Synthesis

Molecular Structure and Predicted Properties

The structure of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is defined by its central carbon atom bonded to four identical propanamide arms, each containing a terminal alkyne. This symmetrical, star-shaped architecture is crucial for forming uniform, covalently crosslinked networks.[10]

Table 1: Physicochemical Properties of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane

| Property | Value | Source |

| Chemical Formula | C₂₉H₄₀N₄O₈ | [1] |

| Molecular Weight | 572.66 g/mol | [1] |

| Appearance | Predicted to be a solid or viscous liquid | N/A |

| Solubility | Soluble in common organic solvents (DMSO, DMF); expected moderate aqueous solubility | N/A |

| Reactive Groups | 4 x Terminal Alkyne (C≡CH) | [1][2] |

Proposed Synthetic Pathway

While commercially available from specialized suppliers, understanding the synthesis provides insight into the molecule's purity and potential side products. A plausible route involves the amidation of a tetra-functional carboxylic acid precursor with propargylamine.

A common tetra-acid precursor is pentaerythritol tetrakis(3-carboxypropylether). The synthesis would proceed in two main steps:

-

Activation of Carboxylic Acids: The four carboxylic acid groups of the precursor are activated, typically by converting them to acyl chlorides (using thionyl chloride) or by using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with N-hydroxysuccinimide (NHS). The EDC/NHS method is preferred for its milder conditions.

-

Amidation: The activated precursor is then reacted with four equivalents of propargylamine in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize the acid formed during the reaction. The reaction is typically performed in an anhydrous polar aprotic solvent like DMF or DCM.

Purification is critical and would likely involve column chromatography to separate the final product from partially reacted intermediates and residual reagents. Characterization would be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the structure and purity.

Core Application: Hydrogel Formation via Click Chemistry

The primary application of this tetra-alkyne molecule is as a crosslinker to form hydrogels when combined with polymers functionalized with azide groups (e.g., azide-terminated polyethylene glycol, hyaluronic acid-azide).[3][4]

Mechanism of Action: Azide-Alkyne Cycloaddition

The formation of the hydrogel network is driven by the CuAAC reaction, which creates a stable, covalent 1,2,3-triazole linkage between the alkyne groups on the crosslinker and the azide groups on the polymer backbone.[6][11]

Caption: CuAAC hydrogel formation workflow.

An important consideration for in vivo applications is the potential cytotoxicity of the copper catalyst.[8] For cell-laden hydrogels or injectable systems, two strategies are common:

-

Use of Ligands: Ligands such as THPTA can stabilize the Cu(I) oxidation state and reduce its toxicity.[12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative uses a strained cyclooctyne instead of a terminal alkyne.[13] While our core molecule is not designed for SPAAC, it is a critical alternative to be aware of in the field of bioorthogonal chemistry.

Experimental Protocol: Fabrication of a PEG-Based Hydrogel

This protocol describes the formation of a hydrogel using Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane and a 4-arm PEG-Azide polymer. The ratio of alkyne to azide is kept at 1:1 for optimal crosslinking.

Materials:

-

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane (Stock: 100 mM in DMSO)

-

4-arm PEG-Azide (10 kDa) (Stock: 10% w/v in PBS)

-

Copper (II) Sulfate (CuSO₄) (Stock: 100 mM in water)

-

Sodium Ascorbate (Stock: 200 mM in water, freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Methodology:

-

Preparation of Pre-gel Solutions:

-

In a sterile microcentrifuge tube, combine the 4-arm PEG-Azide solution and the Tetra-Alkyne crosslinker solution. For a final 5% w/v hydrogel, you would mix appropriate volumes of the stock solutions and PBS.

-

Expertise Note: The final polymer concentration dictates the hydrogel's mechanical properties. Higher concentrations lead to stiffer gels.

-

-

Initiation of Crosslinking:

-

Add Sodium Ascorbate to the pre-gel solution and mix gently by pipetting. This reduces Cu(II) to the active Cu(I) catalyst.

-

Immediately add the CuSO₄ solution to initiate the reaction. The total copper concentration should be kept low (e.g., 1-5 mM) to minimize cytotoxicity.

-

-

Gelation:

-

Quickly transfer the solution to the desired mold (e.g., a well plate, a syringe for injection).

-

Allow the solution to stand at room temperature or 37°C. Gelation typically occurs within 5-30 minutes. The gel point can be visually confirmed when the solution no longer flows upon tilting.

-

Trustworthiness Note: A negative control lacking the copper catalyst should be run in parallel to ensure that gelation is specifically due to the click reaction and not other phenomena like physical entanglement.

-

Characterization of Biomaterial Properties

Once formed, the hydrogel's properties must be quantified to ensure it is suitable for the intended application.

Table 2: Key Characterization Techniques for Hydrogels

| Parameter | Technique | Purpose & Causality |

| Mechanical Properties | Oscillatory Rheology | Measures the storage modulus (G') and loss modulus (G'').[14][15] G' indicates the elastic (solid-like) behavior and stiffness, which is critical for cell viability and differentiation.[16] A higher crosslinking density results in a higher G'. |

| Swelling Behavior | Gravimetric Analysis | The hydrogel is lyophilized, weighed (W_dry), and then immersed in PBS until equilibrium. The swollen weight (W_swell) is measured. The swelling ratio ((W_swell - W_dry) / W_dry) indicates the water uptake capacity and mesh size of the network, which affects nutrient diffusion. |

| In Vitro Degradation | Mass Loss Study | Hydrogels are incubated in PBS (or a solution containing enzymes like esterases if degradable linkers are included) at 37°C.[17][18] The remaining mass is measured over time.[17] This predicts the material's residence time in vivo. |

Potential Applications in Biomaterials

The versatility of hydrogels formed with this crosslinker enables a wide range of applications.

Tissue Engineering and 3D Cell Culture

The ability to form hydrogels in situ under cytocompatible conditions allows for the encapsulation of living cells, creating 3D scaffolds that support tissue regeneration.[3][8]

Caption: Workflow for 3D cell encapsulation.

-

Causality: The covalent and stable nature of the triazole linkage ensures long-term mechanical integrity of the scaffold, which is essential for guiding tissue development. Furthermore, bioactive molecules like RGD peptides can be functionalized with an azide group and "clicked" into the hydrogel network to promote cell adhesion.[19]

Controlled Drug Delivery

Therapeutic molecules can be incorporated into the hydrogel in two primary ways:

-

Physical Encapsulation: The drug is mixed into the pre-gel solution and becomes trapped within the polymer network as it forms. Release is diffusion-controlled.

-

Covalent Conjugation: If the drug has an azide group, it can be covalently attached to the hydrogel network via the alkyne groups of the crosslinker.[12][13] This prevents burst release and allows the drug to be released only as the hydrogel matrix degrades.

-

*Expertise Note: For covalent conjugation, the stoichiometry must be carefully controlled. Using a slight excess of alkyne groups relative to the polymer's azide groups leaves reactive "handles" available for subsequent drug attachment.

Bioconjugation and Surface Modification

The alkyne groups can be used to functionalize the surfaces of medical devices or diagnostic platforms.[19] A surface can first be coated with an azide-functionalized polymer, after which the tetra-alkyne crosslinker can be used to create a 3D hydrogel layer on the surface, which can then be used to immobilize enzymes, antibodies, or other bioactive molecules.[19]

Biocompatibility and Toxicological Profile

Biocompatibility is paramount for any material intended for biological applications.[20]

-

Component Materials: The core components, such as PEG and propanamide, are generally considered biocompatible. Polyamides (which share the amide bond of propanamide) have a history of use in medical applications.[21] Propanamide itself is a simple organic molecule.[22]

-

Degradation Products: The primary degradation concern would arise from the hydrolysis of the amide and ether bonds in the crosslinker arms, which would release methoxy-propanamide derivatives. In vitro cytotoxicity assays (e.g., using ISO 10993-5 standards with L929 fibroblasts or relevant cell types) are mandatory to assess the impact of any potential leachables or degradation products.[23]

-

Catalyst Residues: As mentioned, residual copper from the CuAAC reaction is a primary toxicological concern.[8] Rigorous purification of the final biomaterial is essential. Alternatively, copper-free click chemistry should be considered for sensitive applications.[13]

Conclusion and Future Perspectives

Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane is a highly valuable molecular tool for the rational design of advanced biomaterials. Its tetra-functional, symmetrical structure combined with the efficiency and bioorthogonality of click chemistry provides an unparalleled level of control over the formation and properties of hydrogel networks. This enables the creation of sophisticated platforms for tissue engineering, precisely controlled drug delivery systems, and functionalized surfaces.

Future research should focus on developing degradable versions of this crosslinker by incorporating hydrolytically or enzymatically labile bonds into its arms. This would allow for the creation of fully resorbable scaffolds whose degradation rate can be tuned to match the rate of new tissue formation, further closing the gap between synthetic materials and native biological tissues.

References

- Vertex AI Search. (n.d.). Click Chemistry-Based Hydrogels for Tissue Engineering - MDPI. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Controlled Gelation and Degradation Rates of Injectable Hyaluronic Acid-based Hydrogels through a Double Crosslinking Strategy - PMC - NIH. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Click Chemistry-Based Hydrogels for Tissue Engineering - OUCI. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). [PDF] Click Chemistry-Based Hydrogels for Tissue Engineering | Semantic Scholar. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Click Chemistry-Based Hydrogels for Tissue Engineering - PubMed - NIH. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Rheological Analysis of Hydrogel Materials - TA Instruments. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). In vitro degradation and drug-release properties of water-soluble chitosan cross-linked oxidized sodium alginate core-shell microgels - PubMed. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions - PMC - NIH. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Rheological Characterization of Biological Hydrogels in Aqueous State - Journal of Applied Biotechnology Reports. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Alkyne-Azide "click" chemistry in designing nanocarriers for applications in biology - PolyPublie. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - NIH. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Rheological characterization of biological hydrogels in aqueous state - Heriot-Watt University. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC - NIH. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery - Bioclone. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). End-linking telechelic precursors with tetra-functional cross-linkers.

- Vertex AI Search. (n.d.). Synthesis and Applications of Tetra-functional Branched Poly(ethylene glycol)

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Tetra(3-methoxy-n-(prop-2-ynyl)propanamide) methane - MedchemExpress.com. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane | CAS - MedKoo Biosciences. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane | BroadPharm. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Synthesis of triamine-functionalized rigid crosslinkers for materials science - RSC Publishing. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane - Precise PEG. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PubMed. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PubMed Central. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC - NIH. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). (PDF)

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). The Determination of the Biocompatibility of New Compositional Materials, including Carbamide-Containing Heterocycles of Anti-Adhesion Agents for Abdominal Surgery - PMC - PubMed Central. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Polyamide/PEG Blends as Biocompatible Biomaterials for the Convenient Regulation of Cell Adhesion and Growth - PubMed. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Propanamide - Wikipedia. Retrieved January 3, 2026.

- Vertex AI Search. (n.d.). Biocompatibility of Polyimides: A Mini-Review - PMC - PubMed Central. Retrieved January 3, 2026.

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Click Chemistry-Based Hydrogels for Tissue Engineering [ouci.dntb.gov.ua]

- 5. publications.polymtl.ca [publications.polymtl.ca]

- 6. bioclone.net [bioclone.net]

- 7. [PDF] Click Chemistry-Based Hydrogels for Tissue Engineering | Semantic Scholar [semanticscholar.org]

- 8. Click Chemistry-Based Hydrogels for Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 13. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rheological characterization of cell-laden alginate-gelatin hydrogels for 3D biofabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biotechrep.ir [biotechrep.ir]

- 16. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Controlled Gelation and Degradation Rates of Injectable Hyaluronic Acid-based Hydrogels through a Double Crosslinking Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Polyamide/PEG Blends as Biocompatible Biomaterials for the Convenient Regulation of Cell Adhesion and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Propanamide - Wikipedia [en.wikipedia.org]

- 23. The Determination of the Biocompatibility of New Compositional Materials, including Carbamide-Containing Heterocycles of Anti-Adhesion Agents for Abdominal Surgery - PMC [pmc.ncbi.nlm.nih.gov]

"literature review on tetra-alkyne functionalized methane core structures"

An In-Depth Technical Guide to Tetra-alkyne Functionalized Methane Core Structures

Abstract

Tetra-alkyne functionalized methane core structures represent a unique class of molecules characterized by a central sp³-hybridized carbon atom from which four alkyne-containing arms radiate in a rigid tetrahedral geometry. This guide provides a comprehensive overview of these molecular scaffolds, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthetic methodologies for creating these structures, from the foundational tetraethynylmethane to more complex aryl-spaced derivatives. The guide will explore their distinct structural, electronic, and physicochemical properties, which make them exceptional building blocks (tectons) for advanced applications. Key areas of application, including their role in supramolecular chemistry, the formation of porous organic frameworks, and their emerging potential as multivalent scaffolds in drug discovery, will be discussed in detail. The narrative emphasizes the causality behind experimental choices and provides validated protocols, supported by authoritative citations and visual aids to ensure both scientific integrity and practical utility.

Introduction: The Architectural Significance of the Tetrahedral Core

At the heart of organic chemistry lies the tetrahedral carbon atom, a fundamental geometry that dictates the three-dimensional structure of countless molecules.[1] When this central carbon is functionalized with four rigid, reactive alkyne groups, it gives rise to a class of compounds with unparalleled architectural potential. The parent molecule, tetraethynylmethane (C(C≡CH)₄), is one of the most compact hydrocarbons, embodying a perfect fusion of a rigid 3D scaffold with the versatile reactivity of terminal alkynes.[2]

The significance of these structures stems from several key features:

-

Rigid Tetrahedral Geometry: The central sp³ carbon atom projects four arms at precise angles of approximately 109.5°, creating a predictable and rigid three-dimensional framework. This is crucial for applications in crystal engineering and supramolecular chemistry, where precise control over molecular orientation is paramount.

-

Reactive Peripheral Functionality: The terminal alkyne groups are exceptionally versatile chemical handles. They readily participate in a wide array of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Sonogashira), cycloadditions (e.g., Diels-Alder), and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5]

-

High Carbon Content: These molecules are inherently carbon-rich, making them valuable precursors for the synthesis of advanced carbon materials, such as porous carbons and graphdiyne-related structures.[6][7]

This guide will systematically explore the synthesis, properties, and applications of these fascinating molecules, providing both foundational knowledge and practical insights for their utilization in advanced scientific research.

Synthetic Methodologies: Constructing the Tetrahedral Core

The synthesis of tetra-alkyne functionalized methane cores can be broadly categorized based on the nature of the arms connecting the central carbon to the terminal alkyne.

Direct Functionalization: The Synthesis of Tetraethynylmethane (TEM)

The first synthesis of tetraethynylmethane was a landmark achievement, providing access to the foundational molecule of this class.[2] The method developed by Feldman and co-workers remains a key reference.[8][9] The general strategy involves the elaboration of a precursor already possessing the central quaternary carbon.

Experimental Protocol: Synthesis of Tetraethynylmethane

A common precursor for this synthesis is pentaerythrityl tetrachloride or tetrabromide, which is treated with a strong base like potassium tert-butoxide to induce a four-fold dehydrohalogenation.

-

Precursor Preparation: Start with a suitable pentaerythritol derivative, such as pentaerythrityl tetrabromide.

-

Elimination Reaction: Dissolve the precursor in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Base Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) at a controlled temperature. The use of a strong base is critical to drive the multiple elimination reactions required.

-

Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is often challenging due to the volatility and reactivity of TEM and may require careful column chromatography or sublimation.

Caption: Synthetic route to Tetraethynylmethane (TEM).

Aryl-Spaced Scaffolds: Tetrakis(4-ethynylphenyl)methane

Introducing aromatic spacers, such as phenyl groups, between the core and the alkyne functions creates larger, more rigid structures with modified electronic properties. The synthesis of tetrakis(4-ethynylphenyl)methane typically starts from the commercially available tetraphenylmethane.[10][11]

Experimental Protocol: Multi-step Synthesis from Tetraphenylmethane

This synthesis is a multi-step process that functionalizes the para-positions of the four phenyl rings.

-

Nitration: Tetraphenylmethane is treated with fuming nitric acid to introduce nitro groups at the para-position of each phenyl ring, yielding tetrakis(4-nitrophenyl)methane.[10] This electrophilic aromatic substitution requires harsh conditions due to the deactivating effect of the central quaternary carbon.

-

Reduction: The nitro groups are reduced to amino groups using a reducing agent like Raney Nickel with hydrazine hydrate or catalytic hydrogenation (e.g., Pd/C), affording tetrakis(4-aminophenyl)methane.[5][10]

-

Diazotization and Halogenation: The tetra-amino compound is converted to a tetra-diazonium salt, which is then subjected to a Sandmeyer-type reaction to install bromo or iodo groups, yielding tetrakis(4-bromophenyl)methane or tetrakis(4-iodophenyl)methane.

-

Sonogashira Cross-Coupling: The final step involves a palladium-catalyzed Sonogashira coupling between the tetra-halo derivative and a protected alkyne (e.g., trimethylsilylacetylene), followed by deprotection to yield the terminal tetra-alkyne. This step is crucial for forming the C(sp²)-C(sp) bond.

Caption: Multi-step synthesis of Tetrakis(4-ethynylphenyl)methane.

Structural and Physicochemical Properties

The unique properties of these molecules are a direct consequence of their rigid, three-dimensional structure.

Molecular Geometry and Data

X-ray crystallography has confirmed the highly symmetric, tetrahedral arrangement of the functional arms.[8] The central C-C bond lengths and the C≡C triple bond lengths are consistent with standard values for such linkages.

| Property | Tetraethynylmethane (C₉H₄) | Tetrakis(4-ethynylphenyl)methane (C₃₃H₂₀) |

| Molar Mass | 112.13 g/mol [2] | 416.5 g/mol [12] |

| Central C-C Bond Length | ~1.54 Å | 1.43 Å[8] |

| Ethynyl C≡C Bond Length | Not specified | 1.18 Å[8] |

| Predicted Density | Not specified | 1.22 g/cm³[8] |

| Thermal Stability | Thermally sensitive | Suitable for high-temperature applications[8] |

Table 1: Comparative physicochemical properties of representative tetra-alkyne cores.

Electronic Properties

The electronic properties are dominated by the alkyne functionalities. In tetraethynylmethane, the molecule is largely an insulator. However, in derivatives like tetrakis(4-ethynylphenyl)methane, the phenyl rings allow for some degree of π-conjugation between the arms, although the central sp³ carbon acts as an insulating node, preventing through-bond conjugation across the entire molecule. This electronic separation of the arms is a key feature, allowing them to act as independent functional units.

Reactivity and Advanced Applications

The true utility of tetra-alkyne methane cores lies in their ability to act as versatile building blocks for more complex superstructures.

Key Reactivity: Cycloaddition Reactions

The terminal alkynes are primed for cycloaddition reactions, which are powerful tools for forming cyclic structures and covalent networks.[4][13]

-

[3+2] Dipolar Cycloaddition (Click Chemistry): The reaction with azides to form triazole rings is perhaps the most significant application.[5] This reaction is highly efficient, stereospecific, and tolerant of a wide range of functional groups. It allows for the modular "clicking" of four different molecules onto the tetrahedral core, making it an invaluable tool in drug discovery and materials science.

-

[4+2] Cycloaddition (Diels-Alder Reaction): The alkynes can also act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings.[4][14] This provides a pathway to build complex polycyclic aromatic systems radiating from the central core.

Caption: Building a 3D network via cycloaddition reactions.

Applications in Supramolecular Chemistry and Materials Science

The rigid and predictable geometry of these cores makes them ideal tectons for constructing ordered materials.

-

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): By linking tetra-alkyne cores together through reactions like Sonogashira coupling or cycloaddition, highly porous, crystalline materials can be synthesized.[6] These materials have applications in gas storage and separation. For example, porous aromatic network polymers derived from tetraphenylmethane have shown high capacity for methane storage.

-

Carbon-Rich Materials: Thermal treatment of these highly unsaturated molecules can lead to carbonization, producing porous carbon materials with precisely controlled pore sizes at the angstrom level, which is determined by the length of the molecular arms.[7] These materials are promising for applications in energy storage, such as anodes for sodium-ion batteries.[7]

Applications in Drug Development and Life Sciences

The ability to attach four distinct entities to a central scaffold with precise spatial orientation is highly attractive for drug development.

-

Multivalent Scaffolds: In drug design, presenting multiple copies of a ligand can significantly enhance binding affinity and selectivity to a biological target (the "multivalency effect"). Tetra-alkyne cores provide an ideal platform for creating such multivalent probes or therapeutics.

-

PROTACs and Antibody-Drug Conjugates (ADCs): The alkyne functionalities serve as convenient attachment points for linkers. While not the core itself, related branched structures are used as linkers in technologies like Proteolysis Targeting Chimeras (PROTACs) and ADCs, demonstrating the utility of such geometries in bioconjugation.[15][16]

Conclusion and Future Outlook

Tetra-alkyne functionalized methane core structures are more than mere chemical curiosities; they are master building blocks for the creation of complex, functional molecular architectures. Their synthesis, once a significant challenge, is now accessible through well-established multi-step procedures. The combination of a rigid, tetrahedral geometry with highly versatile terminal alkyne groups provides a powerful platform for innovation across multiple scientific disciplines.

Future research will likely focus on several key areas:

-

New Synthetic Routes: Developing more efficient, scalable, and sustainable synthetic methods will be crucial for broader adoption.

-

Advanced Materials: The design and synthesis of novel COFs and other porous materials with tailored properties for specific applications in catalysis, sensing, and energy storage will continue to be a major driver.

-

Biomedical Innovations: The exploration of these cores as scaffolds for next-generation therapeutics, including targeted drug delivery systems and complex immunomodulatory agents, holds immense promise.

As our ability to manipulate matter at the molecular level grows, the architectural precision offered by tetra-alkyne functionalized methane cores will undoubtedly secure their place as a cornerstone of modern molecular design and engineering.

References

-

Feldman KS, Kraebel CM, Parvez M (May 1993). "Tetraethynylmethane". Journal of the American Chemical Society. 115 (9): 3846–3847.

-

Vulcanchem. "Tetrakis(4-ethynylphenyl)methane - 177991-01-4".

-

PubChem. "Tetrakis(4-ethynylphenyl)methane | C33H20 | CID 12157742".

-

ACS Publications. "Tetraethynylmethane | Journal of the American Chemical Society".

-

The Royal Society of Chemistry (2014). "Electronic Supplementary Information for CrystEngComm".

-

PubChem. "Tetrakis(2-propynyloxymethyl) methane | C17H20O4 | CID 12192906".

-

CD Bioparticles. "Tetra (4-anilyl)methane".

-

Unknown Source. "The [3+2]Cycloaddition Reaction".

-

Feldman KS, Weinreb CK, Youngs WJ, Bradshaw JD (October 1994). "Preparation and some subsequent transformations of tetraethynylmethane". Journal of the American Chemical Society. 116 (20): 9019–9026.

-

ResearchGate. "Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices | Request PDF".

-

Scribd. "CH13 Hydrocarbons Shobhit Nirwan | PDF | Alkane | Alkene".

-

PubChem. "Tetrakis (methylene(3,5-DI-tert-butyl-4-hydroxyhydrocinnamate)) methane & its salts".

-

Wikipedia. "Cycloaddition".

-

Dialnet. "SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES".

-

National Institutes of Health. "The carbonization of aromatic molecules with three-dimensional structures affords carbon materials with controlled pore sizes at the Ångstrom-level".

-

Wiley Online Library. "[3+2] Cycloaddition of Trimethylenemethane and its Synthetic Equivalents".

-

PubChem. "tetrakis (Cyclopropylmethyl) Methane | C17H28 | CID 5249208".

-

Chemistry LibreTexts. "1.2: Cycloaddition Reactions".

-